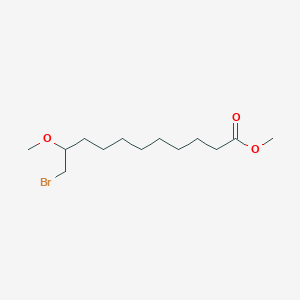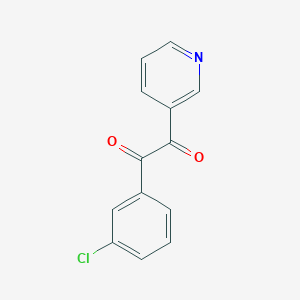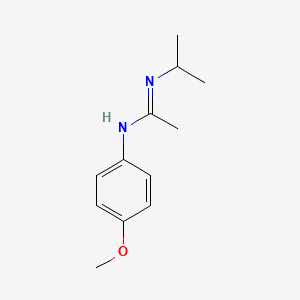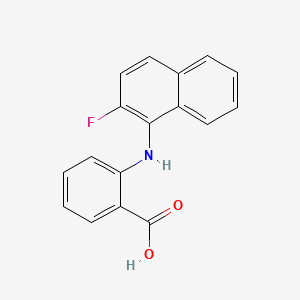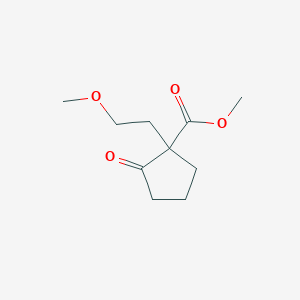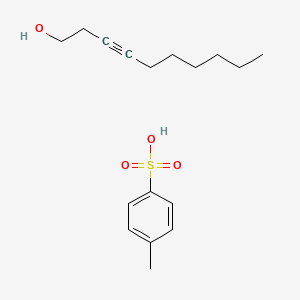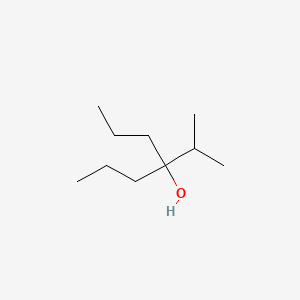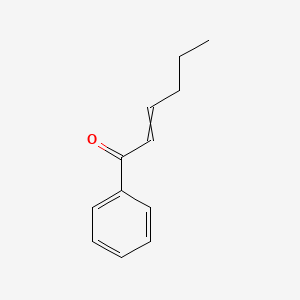
3,4-Dichlorohex-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichlorohex-3-ene is an organic compound with the molecular formula C6H10Cl2 It is a chlorinated derivative of hexene, characterized by the presence of two chlorine atoms attached to the third and fourth carbon atoms of the hexene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dichlorohex-3-ene can be synthesized through the chlorination of hex-3-ene. The reaction typically involves the addition of chlorine gas (Cl2) to hex-3-ene under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature. The chlorination process results in the formation of this compound as the major product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as iron(III) chloride (FeCl3), can further enhance the efficiency of the chlorination process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichlorohex-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated alcohols or ketones.
Reduction: Reduction reactions can convert this compound to hex-3-ene by removing the chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl (OH) or amino (NH2) groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Chlorinated alcohols or ketones.
Reduction: Hex-3-ene.
Substitution: Compounds with hydroxyl or amino groups replacing the chlorine atoms.
Applications De Recherche Scientifique
3,4-Dichlorohex-3-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which 3,4-dichlorohex-3-ene exerts its effects involves interactions with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can affect cellular processes and pathways, making the compound useful for studying biochemical reactions and developing new drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorohexane: A saturated analog of 3,4-dichlorohex-3-ene with similar chemical properties but different reactivity due to the absence of a double bond.
3,4-Dichloropent-3-ene: A shorter chain analog with similar chlorination but different physical properties.
3,4-Dichlorobut-3-ene: Another analog with an even shorter chain, used for comparison in reactivity studies.
Uniqueness
This compound is unique due to the presence of both a double bond and two chlorine atoms, which impart distinct reactivity patterns. This makes it a valuable compound for studying various chemical reactions and developing new synthetic methodologies.
Propriétés
Numéro CAS |
51430-68-3 |
|---|---|
Formule moléculaire |
C6H10Cl2 |
Poids moléculaire |
153.05 g/mol |
Nom IUPAC |
3,4-dichlorohex-3-ene |
InChI |
InChI=1S/C6H10Cl2/c1-3-5(7)6(8)4-2/h3-4H2,1-2H3 |
Clé InChI |
TUOBBMXECBPVEP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(CC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14658588.png)
![2,11-Dihydro-1H-benzo[a]fluorene](/img/structure/B14658590.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)-](/img/structure/B14658599.png)
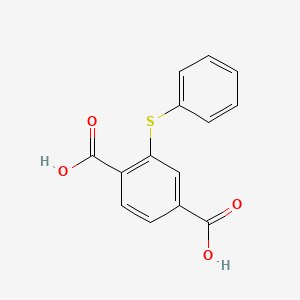
![6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B14658609.png)
